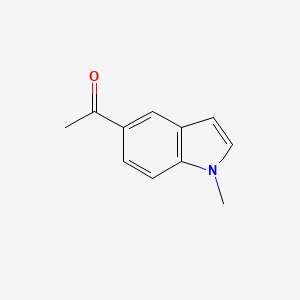

1-(1-Methyl-1H-indol-5-yl)ethanone

Description

Overview of Indole (B1671886) Heterocycles in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prevalent motif in a vast number of natural and synthetic compounds. biosynth.comnumberanalytics.com First isolated from coal tar in the late 19th century, indole's significance stems from its role as a foundational building block for complex molecules. numberanalytics.com Its unique electronic properties, characterized by a ten π-electron system, make it an electron-rich heterocycle, predisposing it to electrophilic substitution reactions, primarily at the C-3 position. bhu.ac.in This reactivity, coupled with the ability to functionalize the indole ring at multiple positions, allows for the creation of diverse chemical libraries with a wide array of biological activities. numberanalytics.comnih.gov Consequently, the indole framework is a cornerstone in drug discovery, with indole-containing compounds demonstrating a broad spectrum of pharmacological applications. chemrj.orgnih.gov

Academic Context of Acetylated Indole Derivatives

Acetylated indole derivatives, which feature an acetyl group attached to the indole core, represent a significant subclass of indole compounds with established importance in organic synthesis and medicinal chemistry. The position of the acetyl group on the indole ring profoundly influences the chemical reactivity and biological properties of the molecule. For instance, 3-acetylindole (B1664109) is a crucial starting material for the synthesis of numerous bioactive indole alkaloids. nih.govresearcher.life The acetylation of indole itself has been a subject of study, with methods developed to control the position of acetylation, leading to products like 1,3-diacetyl indole. researchgate.net The introduction of an acetyl group can serve as a handle for further chemical transformations, enabling the construction of more complex molecular architectures. Research into acetylated indoles is driven by the quest for novel compounds with potential therapeutic applications. thepharmajournal.combenthamdirect.com

N-Methylated Indole Frameworks in Organic Chemistry

The methylation of the nitrogen atom in the indole ring gives rise to N-methylated indole frameworks, a structural motif found in many natural products, including various indole alkaloids. st-andrews.ac.uk This modification can significantly alter the biological properties of a molecule, a phenomenon sometimes referred to as the "magic-methyl effect". nih.gov The N-methylation of indoles is a common step in organic synthesis, and various methods have been developed to achieve this transformation efficiently and selectively. nih.govorganic-chemistry.org Traditional methods often employ toxic reagents, leading to the development of safer and more environmentally friendly methylating agents like dimethyl carbonate. st-andrews.ac.uk The presence of a methyl group on the indole nitrogen can influence the molecule's reactivity and its interactions with biological targets. For example, N-methylation can prevent the formation of hydrogen bonds at the indole nitrogen, which can impact binding affinity to proteins. nih.gov

Rationale for Comprehensive Investigation of 1-(1-Methyl-1H-indol-5-yl)ethanone

The compound this compound combines the structural features of both acetylated and N-methylated indoles. A comprehensive investigation of this specific molecule is warranted due to the convergence of these two important structural motifs. Understanding its synthesis, properties, and reactivity can provide valuable insights into the interplay between N-methylation and C-acetylation on the indole scaffold. The synthesis of this compound can be achieved through the N-methylation of 5-acetylindole. chemicalbook.com The study of such well-defined, multifunctional indole derivatives is crucial for building a systematic understanding of structure-activity relationships within this important class of heterocycles. This knowledge can, in turn, inform the design and synthesis of novel indole-based compounds with tailored properties for various applications, including as intermediates in the synthesis of more complex molecules. benthamdirect.comrsc.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 61640-20-8 |

This table is based on data from reference chemicalbook.com.

Synthesis of this compound

A common synthetic route to this compound involves the N-methylation of 5-acetylindole. chemicalbook.com This reaction can be carried out using a methylating agent such as iodomethane (B122720) in the presence of a base like sodium hydride in a suitable solvent such as tetrahydrofuran. chemicalbook.com

Propriétés

IUPAC Name |

1-(1-methylindol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQNYKROVSVLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485615 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61640-20-8 | |

| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Methyl 1h Indol 5 Yl Ethanone and Analogous Structures

Established Synthetic Routes and Mechanistic Considerations

The foundational methods for indole (B1671886) synthesis remain highly relevant for producing acetylated indole derivatives. These routes often involve either constructing the indole ring with the acetyl group already in place on a precursor or adding the acetyl group to a pre-formed indole nucleus.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com

The mechanism proceeds through several key steps:

Arylhydrazone Formation : An arylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form an arylhydrazone. byjus.com

Isomerization : The hydrazone tautomerizes to its enamine form. wikipedia.org

rsc.orgrsc.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond. byjus.comwikipedia.org

Aromatization and Cyclization : The resulting diimine re-aromatizes, and the nucleophilic amine attacks the imine intramolecularly to form an aminoindoline intermediate. byjus.com

Elimination : The final step involves the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring. byjus.comwikipedia.org

To synthesize an acetylated indole via this method, a phenylhydrazine (B124118) bearing an acetyl group, such as (4-acetylphenyl)hydrazine, can be reacted with a suitable ketone or aldehyde. Subsequent N-methylation of the resulting indole would yield the target compound. The regioselectivity of the final product when using unsymmetrical ketones depends on factors like the acidity of the medium and steric effects. byjus.com

Table 1: Overview of Fischer Indole Synthesis

| Step | Description | Key Intermediates |

| 1 | Condensation | Arylhydrazine, Ketone/Aldehyde |

| 2 | Tautomerization | Arylhydrazone, Enamine |

| 3 | Rearrangement | Protonated Enamine |

| 4 | Cyclization | Diimine, Aminoindoline |

| 5 | Aromatization | Indole |

For pre-formed indole rings, the Friedel-Crafts acylation is a primary method for introducing an acyl group. organic-chemistry.org This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), zinc chloride, or boron trifluoride. wikipedia.orgorganic-chemistry.org

In the case of N-methylindole, the substitution pattern is directed by the electron-donating nature of the nitrogen atom. Acylation generally occurs at the C3 position, which is the most nucleophilic site. However, to achieve C5 acylation as required for 1-(1-methyl-1H-indol-5-yl)ethanone, the C2 and C3 positions may need to be blocked, or specific reaction conditions must be employed to favor substitution on the benzene (B151609) portion of the indole ring. The choice of Lewis acid and solvent can influence the regioselectivity of the acylation. rsc.org Studies have shown that the regioselectivity of Friedel-Crafts acylation on nitrogen heterocycles can be controlled by varying the N-protective group and the ring size. rsc.org

Table 2: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Typical Application |

| Aluminum Chloride | AlCl₃ | General purpose, highly active catalyst. wikipedia.org |

| Zinc Chloride | ZnCl₂ | Milder catalyst, sometimes used to improve selectivity. wikipedia.org |

| Boron Trifluoride | BF₃ | Gaseous Lewis acid, often used as its etherate complex. wikipedia.org |

| Stannic Chloride | SnCl₄ | Catalyst for acylation of indoles. nih.gov |

| Titanium Tetrachloride | TiCl₄ | Catalyst for acylation of indoles. nih.gov |

Modern organic synthesis has increasingly relied on transition metal catalysts to construct complex molecules with high efficiency and selectivity. mdpi.com Palladium, rhodium, and cobalt are prominent metals used in the synthesis of indole derivatives. mdpi.comscilit.com

Palladium-Catalyzed Reactions : Palladium catalysts are versatile for indole synthesis. One notable strategy is a modification of the Fischer indole synthesis, where N-arylhydrazones are formed via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org Other methods include the palladium-catalyzed cyclization of N-aryl imines and the annulation of anilines with bromoalkynes to form the indole core. organic-chemistry.org

Rhodium-Catalyzed Reactions : Rhodium catalysts enable unique transformations, such as the annulation of tertiary aniline (B41778) N-oxides and the cyclization of 2-ethynylanilines with isocyanates to produce indole-3-carboxamides. mdpi.comresearchgate.net Rhodium(III)-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes, which can be applied to indole synthesis. researchgate.net

Cobalt-Catalyzed Reactions : Earth-abundant cobalt has emerged as a cost-effective catalyst for C-H functionalization reactions. Cobalt(III)-catalyzed intramolecular cyclization of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com

These catalytic systems offer pathways to N-methylindole derivatives through direct N-alkylation steps or by using N-methylated starting materials. organic-chemistry.org

Multi-Component Reactions for Indole-Ethanone Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. arkat-usa.org The development of MCRs for indole synthesis is a significant area of research, offering rapid access to complex molecular scaffolds. rsc.orgnih.gov

Several MCR strategies have been developed to assemble the indole scaffold. rsc.org For instance, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization can produce C2-functionalized indoles from simple anilines and isocyanides. rsc.orgrsc.org While many MCRs target the C2 or C3 positions of the indole, specific design of the components can, in principle, lead to the formation of indole-ethanone structures. For example, a four-component reaction involving 3-(cyanoacetyl)indoles, aromatic aldehydes, an ethanone (B97240) derivative, and ammonium (B1175870) acetate (B1210297) has been used to prepare complex pyridine (B92270) derivatives attached to an indole. nih.gov

Green Chemistry Principles in the Synthesis of Indole-Ethanones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net In the context of indole synthesis, this often involves replacing traditional methods that use harsh conditions and toxic solvents with more environmentally benign alternatives. tandfonline.com

Key green approaches include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, increase yields, and enable solvent-free reactions. tandfonline.comtandfonline.com The Fischer indole synthesis, for example, can be efficiently carried out under microwave conditions. researchgate.net

Use of Greener Solvents : Replacing hazardous solvents with environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids is a core tenet of green chemistry. tandfonline.comresearchgate.net

Sustainable Catalysts : The use of non-toxic, recyclable catalysts, including nanocatalysts and biocatalysts, contributes to the sustainability of the synthesis. researchgate.net

One example is a multicomponent indole synthesis that proceeds under mild conditions using ethanol as a solvent and without a metal catalyst. rsc.orgrsc.org

Specific Reaction Pathways and Intermediate Formation in N-Methylindole Ethanone Synthesis

A specific pathway to an acetylated N-methylindole is the Vilsmeier-Haack type acylation. For instance, the synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone , an analog of the target compound, demonstrates this approach. The reaction begins with the formation of the Vilsmeier reagent from phosphoryl chloride and a substituted amide like dimethylacetamide. prepchem.com

Reagent Formation : Phosphoryl chloride reacts with dimethylacetamide to form an electrophilic chloroiminium ion (the Vilsmeier reagent).

Electrophilic Attack : The electron-rich 1,5-dimethyl-1H-indole attacks the Vilsmeier reagent, typically at the C3 position, to form a charged intermediate.

Hydrolysis : The intermediate is then hydrolyzed by working up the reaction with an aqueous base (e.g., sodium carbonate solution) to yield the final ketone product. prepchem.com

Another relevant synthetic route involves the reaction of a carboxylic acid precursor. The synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone , an isomer of the target compound, was achieved by treating 1-methyl-1H-indole-4-carboxylic acid with methyl lithium at low temperatures. prepchem.com This suggests that 1-methyl-1H-indole-5-carboxylic acid could serve as a direct precursor to this compound through a similar organometallic reaction.

Nucleophilic Additions Pertaining to Ketone Functionality

The ketone group in this compound is a prime site for nucleophilic addition reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A common example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketone. For instance, the reaction of 1-(1H-indol-5-yl)ethanone with methylmagnesium bromide can be used to introduce a methyl group, yielding a tertiary alcohol. echemi.com Similarly, treatment with sodium borohydride (B1222165) or lithium aluminum hydride reduces the ketone to the corresponding secondary alcohol.

Another important nucleophilic addition is the formation of cyanohydrins by the addition of hydrogen cyanide. This reaction is typically base-catalyzed and results in the formation of a molecule containing both a hydroxyl and a nitrile group, which can be further elaborated. libretexts.org The addition of amines can lead to the formation of imines or enamines, depending on the nature of the amine and the reaction conditions. For example, condensation with hydrazines can yield hydrazones, which are themselves useful synthetic intermediates. nih.gov

The reactivity of the carbonyl group can be influenced by the electronic nature of the indole ring. The electron-donating nature of the indole system can slightly reduce the electrophilicity of the carbonyl carbon compared to simple aryl ketones.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-(1H-Indol-5-yl)ethanone | Methylmagnesium bromide | Tertiary Alcohol | echemi.com |

| Aldehydes/Ketones | Hydrogen Cyanide (HCN) | Cyanohydrin | libretexts.org |

| 2-Hydroxy-5-methylacetophenone | Indole-3-acetylhydrazine | Schiff Base (Hydrazone) | nih.gov |

Oxidation and Reduction Pathways of the Ethanone Moiety

The ethanone moiety of this compound can undergo both oxidation and reduction reactions, providing pathways to other functional groups.

Reduction: The most common reduction reaction is the conversion of the ketone to a secondary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can sometimes be tailored for selectivity if other reducible functional groups are present in the molecule. For instance, NaBH₄ is a milder reducing agent than LiAlH₄ and will selectively reduce ketones and aldehydes in the presence of esters or carboxylic acids. Asymmetric reduction of ketones to form chiral alcohols can also be achieved using chiral reducing agents or catalysts. rsc.org

Oxidation: The oxidation of the ethanone moiety is less common but can be achieved under specific conditions. For example, the Baeyer-Villiger oxidation, which uses a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester. In this reaction, the migratory aptitude of the attached groups determines the product. For an aryl methyl ketone like this compound, the aryl group (the indole ring) has a higher migratory aptitude than the methyl group, leading to the formation of an acetate ester.

Electrophilic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution. bhu.ac.inpearson.com The preferred site of substitution is generally the C3 position due to the stability of the resulting cationic intermediate. bhu.ac.in However, in this compound, the C3 position is unsubstituted, making it the most likely site for electrophilic attack. The presence of the N-methyl group does not significantly alter this preference. The acetyl group at the C5 position is an electron-withdrawing group and will deactivate the benzene portion of the indole ring towards electrophilic attack.

Common electrophilic substitution reactions for indoles include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C3 position.

Nitration: Nitration can be achieved using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Sulfonation can be carried out using a sulfur trioxide-pyridine complex. quimicaorganica.org

Friedel-Crafts Acylation: This reaction can introduce another acyl group onto the indole ring, typically at the C3 position.

Mannich Reaction: This reaction introduces an aminomethyl group, usually at the C3 position, and is a valuable method for further functionalization. quimicaorganica.org

If the C3 position is blocked, electrophilic substitution can occur at other positions, such as C2 or on the benzene ring, although this is less common. bhu.ac.in

Table 2: Regioselectivity in Electrophilic Substitution of Indoles

| Reaction | Typical Reagent | Preferred Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | C3 | |

| Nitration | HNO₃/Ac₂O | C3 | quimicaorganica.org |

| Sulfonation | SO₃-pyridine | C3 | quimicaorganica.org |

| Mannich Reaction | Formaldehyde, Dimethylamine, HCl | C3 | quimicaorganica.org |

Cyclopropanation and Other Ring-Forming Reactions

The indole nucleus and its derivatives can participate in various ring-forming reactions, including cyclopropanation.

Cyclopropanation: Cyclopropanation of the indole double bond can lead to the formation of cyclopropa[b]indoline structures. This can be achieved through various methods, including transition metal-catalyzed reactions with diazo compounds or ynamides. researchgate.net For instance, copper-catalyzed cyclopropanation of indoles with N-propargyl ynamides has been demonstrated as an efficient method. researchgate.net Another approach involves the dearomative cyclopropanation of indole derivatives using photoredox catalysis. rsc.org The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation of alkenes and can potentially be applied to the more reactive double bond of the indole ring. harvard.edu

Other Ring-Forming Reactions: The acetyl group on this compound can be a participant in intramolecular cyclization reactions to form new rings. For example, condensation reactions with difunctional reagents can lead to the formation of fused heterocyclic systems. The indole ring itself can undergo ring-opening and annulation reactions under certain conditions, for example, when reacted with aminobenzaldehydes, leading to the formation of quinolines or other fused systems. rsc.org Furthermore, indole derivatives can participate in cycloaddition reactions, such as [2+2] cycloadditions, to form cyclobutane-fused indolines. acs.org

Table 3: Methods for Cyclopropanation of Indole Derivatives

| Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Copper-Catalyzed Cyclopropanation | Copper catalyst, N-propargyl ynamides | Cyclopropa[b]indolines | researchgate.net |

| Photoredox Catalyzed Dearomative Cyclopropanation | Photocatalyst, light | Cyclopropane-fused indolines | rsc.org |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Cyclopropanated products | harvard.edu |

Advanced Spectroscopic and Crystallographic Elucidation of 1 1 Methyl 1h Indol 5 Yl Ethanone and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. High-resolution NMR, through one-dimensional and two-dimensional experiments, allows for the precise mapping of the proton and carbon framework of a molecule.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide foundational information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). In 1-(1-Methyl-1H-indol-5-yl)ethanone, distinct signals are expected for the N-methyl group, the acetyl methyl group, and the protons on the indole (B1671886) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The N-methyl and acetyl methyl protons appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic structure. For this compound, the carbonyl carbon of the acetyl group is characteristically deshielded, appearing far downfield (typically δ > 190 ppm). The carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm), while the methyl carbons are found in the upfield region (δ 15-35 ppm).

While specific, verified spectral data for this compound is not widely published in readily accessible literature, the table below shows representative ¹H and ¹³C NMR data for the closely related isomer, 3-methyl-1H-indole, to illustrate the typical chemical shifts for the indole core. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Methyl-Indole Derivative Data for 3-methyl-1H-indole in CDCl₃

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). For an indole-ethanone, COSY would establish the connectivity of the aromatic protons on the benzene (B151609) ring portion (e.g., H-6 to H-7).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments. For instance, the N-methyl proton signal would correlate to the N-methyl carbon signal.

The acetyl methyl protons (H₃C-C=O) to the carbonyl carbon (C=O) and to C-5 of the indole ring.

The N-methyl protons (N-CH₃) to C-2 and C-7a of the indole ring.

The H-4 proton to C-3, C-5, C-6, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are physically close to each other, regardless of their bonding network. It is particularly useful for determining stereochemistry and the spatial arrangement of substituent groups.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of the molecular ion, as each unique combination of atoms has a distinct exact mass. For this compound, the molecular formula is C₁₁H₁₁NO. sigmaaldrich.com The calculated exact mass can be compared to the experimentally measured mass to confirm the formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound (MW = 173.21), characteristic fragments would be expected from the loss of a methyl radical or an acetyl radical.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic indole system. While a specific spectrum for this compound is not available, data from analogous structures like N-acetylindole and 3-acetylindole (B1664109) can provide expected frequency ranges. rsc.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. Its position indicates conjugation with the aromatic indole ring.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

While crystallographic data for this compound itself are not available in the published literature, studies on similar indole derivatives demonstrate the power of this technique. iucr.orgrsc.org An X-ray analysis of this compound would confirm the planarity of the indole ring system and determine the orientation of the acetyl group relative to the ring. This information is crucial for understanding the steric and electronic properties of the molecule in the solid state.

Table 4: Compound Names Mentioned in this Article

Computational and Theoretical Chemistry of 1 1 Methyl 1h Indol 5 Yl Ethanone

Molecular Modeling and Docking Studies of Indole-Ethanone Ligands

Molecular modeling and docking are cornerstone computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. researchgate.net For indole-ethanone derivatives, these studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

Docking studies have revealed that indole-ethanone scaffolds can fit into the binding sites of various important enzymes. For instance, derivatives of 1-(1H-indol-1-yl)ethanone have been identified as potent inhibitors of the CREB-binding protein (CBP) and its homolog EP300, which are therapeutic targets for castration-resistant prostate cancer. nih.gov Molecular docking of these inhibitors into the CBP bromodomain showed that the indole (B1671886) core provides a crucial anchor within the binding pocket. The interaction profile is often characterized by a combination of hydrogen bonds and hydrophobic interactions. A cocrystal structure of an optimized inhibitor in complex with CBP confirmed that specific residues are key to stabilizing the ligand. nih.gov

Similarly, computational studies on related indole derivatives targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, have demonstrated strong binding affinities. ajchem-a.com The docking of these compounds into the COX-2 active site highlighted the formation of hydrogen bonds with key amino acid residues, rationalizing their potential as anti-inflammatory agents. ajchem-a.comeurekaselect.com In another example, novel 1-methylindole (B147185) derivatives containing a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone moiety were designed as tubulin polymerization inhibitors. Docking results indicated that these compounds could bind tightly to the colchicine (B1669291) site of tubulin, a key target in cancer therapy. rsc.orgresearchgate.net

The table below summarizes findings from docking studies on various indole-ethanone and related indole derivatives, illustrating their potential polypharmacology.

| Target Protein | Ligand Type | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |

| CBP Bromodomain | 1-(1H-indol-1-yl)ethanone derivative | Not Specified | IC₅₀ = 0.037 µM | nih.gov |

| COX-2 | 3-Ethyl-1H-indole derivative | Not Specified | -11.35 kcal/mol | ajchem-a.com |

| Tubulin (Colchicine site) | 1-methylindol-ethanone derivative | Not Specified | IC₅₀ = 1.98 µM | rsc.orgresearchgate.net |

| PIM-1 Kinase | 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine | Not Specified | Potent Inhibition | nih.gov |

| HIV-1 gp41 | Bis-indole derivative | βAsn258, βCys241 | Kᵢ = 0.6 µM | nih.govnih.gov |

This table is for illustrative purposes and synthesizes data from studies on various indole derivatives to show the application of docking studies.

Beyond docking a ligand to a known target, computational methods can predict potential biological targets for a novel compound. nih.gov This ligand-based approach relies on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets and exhibit comparable biological activities. nih.gov By screening the structure of a compound like 1-(1-Methyl-1H-indol-5-yl)ethanone against databases of known ligands and their targets, researchers can generate a list of probable interacting proteins. researchgate.net These in silico predictions guide subsequent experimental validation in in vitro assays, streamlining the process of discovering new therapeutic applications for a compound and understanding its potential for off-target effects. nih.govnih.gov Network-based approaches further analyze these predicted interactions to uncover the biological pathways and mechanisms that might be modulated by the compound. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.gov These calculations have been applied to indole derivatives to understand their fundamental chemical properties.

For N-methylindole ethanone (B97240) systems, DFT calculations can map the molecule's electronic landscape. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions that are prone to donating or accepting electrons, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) sites. bohrium.com For an N-methylindole ethanone, the oxygen atom of the ethanone group typically shows a region of high negative potential, making it a likely site for hydrogen bonding or electrophilic attack. The indole ring itself possesses a delocalized π-electron system that influences its reactivity. nih.govuchile.cl Such analyses allow for precise predictions of how the molecule will behave in a chemical reaction, guiding synthetic strategies and explaining observed biological interactions. bohrium.comuchile.cl

The table below shows representative data that can be obtained from quantum chemical calculations for an indole derivative.

| Calculated Property | Description | Typical Finding for Indole Derivatives | Reference |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | A smaller gap suggests higher reactivity. | bohrium.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution. | Negative potential on carbonyl oxygen, delocalized charge on the indole ring. | bohrium.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Reveals stabilizing interactions within the molecule. | bohrium.com |

| Fukui Functions | Predicts local reactivity sites. | Identifies specific atoms most susceptible to nucleophilic or electrophilic attack. | bohrium.com |

This table illustrates the types of data generated by quantum chemical calculations, based on a study of 1-Methyl-indole-3-carboxaldehyde.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. nih.gov Computational methods are pivotal in deriving these relationships by correlating calculated molecular properties with experimental data. For indole-ethanone and related derivatives, computational SAR studies have guided the optimization of lead compounds into more potent agents. nih.govresearchgate.net

For example, in the development of HIV-1 fusion inhibitors based on an indole scaffold, computational models helped explain why certain linkages between indole rings and specific substitutions led to significantly higher potency. nih.gov The models revealed that a defined shape, charge distribution, and hydrophobic contact surface were required to fit optimally into the target's hydrophobic pocket. Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling for 1-methylindole derivatives acting as tubulin inhibitors provided a basis for further optimizing their anticancer activity. rsc.orgresearchgate.net These computational models allow researchers to prioritize the synthesis of compounds that are most likely to have improved activity, saving significant time and resources.

In Silico Predictions of Drug-Likeness and Bioavailability Attributes

For indole derivatives, these predictive models are applied to calculate key physicochemical properties. researchgate.netbenthamscience.com Commonly evaluated parameters include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These are often assessed against established guidelines like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability. mdpi.com Predictions for properties like water solubility (LogS), intestinal absorption, and potential to inhibit key metabolic enzymes like Cytochrome P450 (CYP) isoforms are also critical. nih.govresearchgate.net

The following table presents a hypothetical in silico ADME profile for a compound like this compound, based on typical values for similar structures. nih.govmdpi.com

| Property | Description | Predicted Value Range for Indole Derivatives | Rule/Guideline |

| Molecular Weight (MW) | Mass of the molecule. | < 500 g/mol | Lipinski's Rule |

| Lipophilicity (logP) | Octanol-water partition coefficient. | -0.7 to +5.0 | Lipinski's Rule |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 | Lipinski's Rule |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 | Lipinski's Rule |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms. | < 140 Ų | Veber's Rule |

| Water Solubility (LogS) | Logarithm of the molar solubility. | -6 to 0 | General Guideline |

| Human Intestinal Absorption (HIA) | Percentage of absorption from the gut. | High (>90%) | - |

| CYP2D6 Inhibition | Potential to inhibit a key metabolic enzyme. | No | Desirable |

This table provides an example of an in silico ADME prediction, with value ranges derived from studies on various heterocyclic and indole-based compounds.

Chemical Modifications and Derivatization Strategies for 1 1 Methyl 1h Indol 5 Yl Ethanone

Regioselective Functionalization of the Indole (B1671886) Nucleus

The functionalization of the indole nucleus presents a significant chemical challenge due to the differential reactivity of its various positions. While the C2 and C3 positions on the pyrrole (B145914) ring are intrinsically more reactive, achieving regioselectivity on the benzene (B151609) portion (C4, C5, C6, and C7) requires specialized strategies. nih.gov For a precursor like 1-(1-methyl-1H-indol-5-yl)ethanone, where C5 is already substituted, modifications at the C4, C6, and C7 positions are of primary interest for creating structural diversity.

Key strategies for regioselective functionalization include:

Directing Group-Assisted C-H Activation: This is a powerful method for targeting specific C-H bonds that are typically unreactive. By installing a temporary or permanent directing group on the indole, a metal catalyst can be guided to a specific position to facilitate a reaction. For instance, an aldehyde group at the C3 position has been shown to direct ruthenium catalysts to functionalize the C4 position with high selectivity. nih.gov Similarly, palladium catalysts have been used with a glycine (B1666218) transient directing group to achieve C4-arylation of unprotected indoles. nih.gov

C7-Arylation: The C7 position is notoriously difficult to functionalize directly. nih.gov Successful approaches often involve a multi-step process where the indole is first reduced to an indoline (B122111), followed by C-H functionalization at C7, and subsequent re-aromatization to the indole. nih.gov

Remote C-H Alkylation: Recent advances have enabled the functionalization of remote positions. Rhodium(II) catalysis, for example, has been used for the C6-selective alkylation of N-H protic indoles. snnu.edu.cn The regioselectivity in these cases can be substrate-dependent, with factors like hydrogen bonding between the indole N-H and the catalyst's ligand playing a crucial role in overriding the intrinsic reactivity of the C3 position. snnu.edu.cn

| Position | Reaction Type | Catalyst/Reagents | Directing Group | Reference |

| C4 | Alkenylation | [RhCp*Cl2]2, AgSbF6, Cu(OAc)2 | C3-Aldehyde | nih.gov |

| C4 | Arylation | Pd(OAc)2, AgTFA | Glycine (transient) | nih.gov |

| C4 | Arylation | Ru-catalyst | C3-Aldehyde | nih.gov |

| C6 | Alkylation | Rh2(S-PTTL)4 | N-H (protic indole) | snnu.edu.cn |

| C7 | Arylation | Pd(OAc)2, Cu(OTf)2, Ag2O | (Requires indoline intermediate) | nih.gov |

Derivatization at the Ethanone (B97240) Side Chain

The ethanone side chain of this compound is a prime site for modification, offering a handle to introduce a variety of functional groups and extend the molecule's scaffold. A principal method for this is the Claisen-Schmidt condensation, which forms chalcones, a class of compounds known for their significant biological activities, including antiproliferative effects. tandfonline.comnih.gov

In a typical Claisen-Schmidt condensation, the acetylindole reacts with an aromatic aldehyde in the presence of a base (like KOH) or acid catalyst. The reaction proceeds via the formation of an enolate from the ketone, which then attacks the aldehyde, followed by dehydration to yield an α,β-unsaturated ketone, known as a chalcone (B49325). mdpi.comscispace.com This reaction is highly versatile, allowing for the introduction of a second, varied aryl group into the structure.

Studies have shown the successful synthesis of numerous indole-hybrid chalcones using this method. nih.govnih.gov For example, 3-acetylindole (B1664109) derivatives can be condensed with various substituted benzaldehydes (such as 4-hydroxybenzaldehyde (B117250) or vanillin) to produce a library of chalcones with yields ranging from 55% to 81%. nih.gov

| Indole Precursor | Aldehyde Reactant | Resulting Structure | Reference |

| 1-Methyl-3-acetylindole | 4-Hydroxybenzaldehyde | 1-(1-Methylindol-3-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | nih.gov |

| 1-Methyl-3-acetylindole | 3,4-Dihydroxybenzaldehyde | 1-(1-Methylindol-3-yl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | nih.gov |

| 2-Acetyl-1-methylpyrrole | Aryl-furfural | Pyrrole-based chalcone derivatives | nih.gov |

| Acetylindole | Naphthalene aldehyde | Indole-naphthalene chalcone hybrids | nih.gov |

Beyond chalcone formation, the ethanone moiety can undergo other transformations, such as reduction to an alcohol, conversion to an oxime, or α-halogenation to introduce a reactive site for further nucleophilic substitution.

Heterocyclic Ring Fusions and Scaffold Hybridization

Fusing additional heterocyclic rings to the indole nucleus of this compound is a sophisticated strategy to create complex, polycyclic scaffolds with novel biological properties. These new structures can explore a much larger chemical space and may interact with biological targets in entirely new ways. A prominent example is the synthesis of pyrazolo[4,3-f]quinoline derivatives. purdue.edunih.gov

These fused systems are often constructed through multi-component reactions (MCRs), which offer high efficiency and atom economy by combining three or more reactants in a single step. e-journals.in For instance, a diversity-oriented synthesis of pyrazolo[4,3-f]quinolines has been achieved through the microwave-assisted three-component reaction of an aromatic aldehyde, 5-aminoindazole (B92378), and a cyclic 1,3-dicarbonyl compound. nih.gov The 5-aminoindazole component can be viewed as a synthon conceptually related to a functionalized 5-aminoindole, which in turn can be derived from the parent compound's family.

A notable approach described by Yin et al. provides a moderate and effective method for creating 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives, which possess significant anti-inflammatory, antifungal, and anticancer properties. purdue.edu Other fused systems that can be synthesized from indole precursors include pyridazinoindoles and pyrimidoindoles, often prepared through cyclization reactions of appropriately difunctionalized indoles. metu.edu.tr

| Fused Heterocycle | Synthetic Strategy | Precursors | Key Features | Reference |

| Pyrazolo[4,3-f]quinoline | Multi-component reaction | Aromatic aldehydes, 5-aminoindazole, cyclic 1,3-dicarbonyls | Microwave-assisted, high diversity and yield | nih.gov |

| Pyrazolo[4,3-f]pyrimido [4,5-b]quinoline | One-pot condensation | Aromatic aldehydes, 5-aminoindazole, 1-methyl barbituric acid | Forms highly complex fused system | e-journals.in |

| Pyridazino[4,5-b]indole | Cycloaddition | 3-Methylindole, 1,2,4,5-tetrazine | N2 elimination followed by hydrogen transfer | metu.edu.tr |

| Quinoline | Ring Expansion | Indole, Dichloromethane, Methyllithium | Ring expansion of the pyrrole ring | arsdcollege.ac.in |

Impact of Substituent Variation on In Vitro Activity Profiles

The ultimate goal of derivatization is to modulate the biological activity of the parent compound. By systematically varying substituents on the this compound scaffold and its derivatives, researchers can establish clear structure-activity relationships (SAR). This data is critical for optimizing lead compounds into potent and selective drug candidates.

One study detailed the synthesis of novel compounds containing a 1-methylindole (B147185) and a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton, which were evaluated as potential tubulin polymerization inhibitors for anticancer applications. rsc.org The in vitro activity of these compounds was tested against several human cancer cell lines. The results demonstrated that the nature and position of substituents on the phenyl ring attached to the pyrazole (B372694) had a profound impact on cytotoxicity.

For example, compound 6q from this series, which features a 3,4,5-trimethoxy substitution pattern on the phenyl ring, showed the most potent activity. It inhibited tubulin polymerization with an IC₅₀ value of 1.98 µM and exhibited powerful growth inhibition against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cells with IC₅₀ values of 0.15 µM, 0.17 µM, and 0.25 µM, respectively. rsc.org In contrast, compounds with no substitution or a single methoxy (B1213986) group were significantly less active. This highlights the importance of the trimethoxyphenyl moiety for potent anti-tubulin and anticancer activity in this scaffold. rsc.org

Similarly, studies on pyrazolo[4,3-f]quinoline analogues have shown that different substitutions on the fused ring system lead to varying levels of antiproliferative activity against gastric cancer cell lines like NUGC-3. researchgate.net Bioconjugates of indole with 5-chloro-8-hydroxyquinoline (B194070) have also been synthesized and tested, with one derivative showing potent and selective toxicity against the resistant Colo320 colon adenocarcinoma cell line while being non-toxic to normal fibroblast cells. nih.gov These SAR studies provide a rational basis for the future design of more effective indole-based therapeutic agents.

| Compound | Phenyl Ring Substituent (R) | IC₅₀ (μM) vs. A549 | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HepG2 | Tubulin IC₅₀ (μM) | Reference |

| 6a | H | >50 | >50 | >50 | 25.4 | rsc.org |

| 6d | 4-OCH₃ | 35.4 | 41.2 | 45.3 | 21.7 | rsc.org |

| 6j | 2,4-di-OCH₃ | 15.3 | 18.4 | 19.5 | 10.2 | rsc.org |

| 6q | 3,4,5-tri-OCH₃ | 0.15 | 0.17 | 0.25 | 1.98 | rsc.org |

Potential Applications of 1 1 Methyl 1h Indol 5 Yl Ethanone Derivatives in Advanced Materials Science

Conducting Polymer Precursors and Polyindole Applications

Derivatives of 1-(1-Methyl-1H-indol-5-yl)ethanone are promising precursors for the synthesis of conducting polymers, specifically substituted polyindoles. The presence of the indole (B1671886) nucleus allows for electropolymerization, a process where an electric potential is used to drive the formation of a polymer film on an electrode surface. electrochemsci.orgmdpi.com The electrochemical polymerization of indole and its 5-position-substituted derivatives has been demonstrated to yield high-quality polyindole (PIN) films with notable electrochemical and fluorescent properties. electrochemsci.org

The polymerization typically proceeds via the anodic oxidation of the indole monomer to form a radical cation, which then couples with other monomers to form the polymer chain. mdpi.com For 5-substituted indoles, the polymerization is expected to occur primarily through the 2- and 3-positions of the indole ring. The methyl group at the 1-position (N-methylation) in this compound is advantageous as it prevents the involvement of the nitrogen atom in the polymerization process, potentially leading to a more regular and defined polymer structure. nih.gov The acetyl group at the 5-position, being an electron-withdrawing group, can influence the oxidation potential of the monomer and subsequently the properties of the resulting polymer.

Table 1: Electrochemical Data for the Polymerization of Indole and its Derivatives

| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Resulting Polymer Properties |

| Indole | ~0.8 V | Good electrochemical behavior and fluorescence. electrochemsci.org |

| 5-Cyanoindole | Higher than indole | Forms stable polymer films. electrochemsci.org |

| 5-Nitroindole | Higher than indole | Forms stable polymer films. electrochemsci.org |

| Indole-5-carboxylic acid | Higher than indole | Forms stable, redox-active films. researchgate.net |

This table presents generalized data based on existing literature on indole electropolymerization to infer the potential behavior of this compound derivatives.

The resulting poly(1-methyl-5-acetylindole) would be a member of the broader class of polyindoles, which are known for their high thermal stability, excellent redox activity, and good environmental stability compared to other conducting polymers like polyaniline and polypyrrole. nih.govresearchgate.net These properties make them suitable for a range of applications, including:

Electrochemical Sensors: The redox activity of polyindoles can be exploited for the development of sensors for various analytes.

Corrosion Protection: Polyindole coatings can form a protective barrier on metal surfaces.

Supercapacitors: The ability to store and release charge makes them candidates for electrode materials in energy storage devices. mdpi.com

Electrocatalysis: They can serve as a support matrix for catalytic nanoparticles.

Photochromic Properties and Photoinduced Transformations

The indole ring system is known to participate in various photochemical reactions. While direct research on the photochromic properties of this compound is not widely available, the general behavior of indole derivatives suggests potential for photoinduced transformations. Photochromism involves the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

For indole derivatives, photooxidation is a common photoinduced process. The UV-induced oxidation of some indole derivatives in the presence of air can lead to the formation of new heterocyclic structures. For instance, the photooxidation of 2-(1′H-indol-2′-yl)- nih.govmdpi.comnaphthyridine leads to the formation of a benzoxazinone (B8607429) structure. This type of transformation indicates that the indole ring can be opened and rearranged under UV irradiation, a process that could be harnessed for photochromic applications if the reverse reaction can be triggered, for example, by visible light or heat.

The acetyl group at the 5-position of this compound could play a significant role in its photochemical behavior. Ketones are well-known photosensitizers and can undergo various photochemical reactions, such as Norrish Type I and Type II reactions. The presence of the acetyl group could potentially lead to unique photoinduced transformations, such as photocyclization or the generation of reactive species that could interact with the indole ring or surrounding molecules.

Table 2: Potential Photoinduced Transformations of Indole Derivatives

| Indole Derivative Type | Type of Transformation | Potential Application |

| General Indoles | Photooxidation | Photoswitches, optical data storage |

| Acetyl-substituted Indoles | Photocyclization, radical formation | Molecular motors, photo-responsive materials |

This table outlines potential transformations based on the known photochemistry of indoles and ketones, suggesting possible avenues for the application of this compound derivatives.

Role in Nanomaterial Development and Composites

Derivatives of this compound can be utilized in the development of novel nanomaterials and composites in several ways. The indole moiety itself can act as a stabilizing agent for metallic nanoparticles, or the compound can be a precursor for the synthesis of polymer-based nanocomposites.

Polyindole, derived from the electropolymerization of indole monomers, can be used as a matrix to embed various nanofillers, such as metal oxides (e.g., NiO, ZnO) and carbon nanomaterials (e.g., graphene). nih.govmdpi.com The resulting nanocomposites often exhibit synergistic properties, combining the conductivity and redox activity of the polyindole with the unique magnetic, catalytic, or mechanical properties of the nanofiller.

The synthesis of such nanocomposites can be achieved through in-situ polymerization, where the monomer is polymerized in the presence of the nanoparticles. For example, polyindole/metal oxide nanocomposites have been synthesized for applications in supercapacitors, where the metal oxide enhances the specific capacitance and energy density of the material. mdpi.com

Furthermore, the acetyl group in this compound offers a functional handle for further chemical modifications. This ketone group can be used to anchor the molecule to surfaces or to other molecules, facilitating the construction of well-defined nanostructures. For instance, it could be converted to an oxime or a hydrazone, which can then coordinate with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers with nanoscale architectures.

Table 3: Examples of Polyindole-Based Nanocomposites and Their Applications

| Nanocomposite Material | Synthesis Method | Application |

| Polyindole/Ag Nanoparticles | Chemical Polymerization | Antimicrobial agents nih.gov |

| Polyindole/NiO/ZnO | Oxidative Polymerization | High-performance supercapacitors mdpi.com |

| Polyindole/Fe3O4 | In-situ Polymerization | Magnetic and conducting materials |

This table provides examples of polyindole composites, suggesting the potential for creating similar materials starting from this compound derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1-Methyl-1H-indol-5-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

A typical approach involves Friedel-Crafts acylation of 1-methylindole using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). For example, dissolving 1-methylindole in anhydrous dichloromethane, adding acetyl chloride dropwise under nitrogen, and stirring at 0–5°C for 2 hours can yield the product. Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) is advised . Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. toluene), and temperature to minimize side reactions like over-acylation.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the methyl group on the indole nitrogen (δ ~3.8–4.0 ppm) and the acetyl methyl protons (δ ~2.6 ppm). Aromatic protons in the indole ring typically appear between δ 7.0–8.5 ppm .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ ~195–205 ppm, while the methyl group on nitrogen appears at δ ~30–35 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 173 (C₁₁H₁₁NO⁺). Fragmentation patterns may include loss of CO (28 amu) from the acetyl group .

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the ketone C=O stretch .

Advanced: How can researchers address discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental crystallographic data for this compound?

Methodological Answer:

- Validation via SHELX Refinement : Use single-crystal X-ray diffraction data refined with SHELXL to resolve bond-length/angle mismatches. For example, if DFT predicts a planar acetyl group but crystallography shows slight distortion, check for intermolecular interactions (e.g., C–H···O) that may influence packing .

- Dynamic Effects : NMR relaxation studies or variable-temperature crystallography can assess whether conformational flexibility (e.g., indole ring puckering) explains deviations .

- Multi-Method Cross-Check : Compare results from independent software (e.g., Olex2 vs. SHELXTL) to rule out algorithmic biases .

Advanced: What strategies are effective for studying the structure-activity relationships (SAR) of this compound derivatives in biological systems?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with substituents at the indole 3-position (e.g., halogens, methoxy) or replace the acetyl group with bioisosteres (e.g., trifluoromethyl ketone). Test these against targets like kinases or GPCRs using in vitro assays .

- Solubility Enhancement : For low-solubility derivatives, employ co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles. Monitor stability via HPLC at physiological pH .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like FGFR, followed by mutagenesis studies to validate key interactions .

Advanced: How should researchers handle crystallographic challenges such as twinning or poor diffraction quality in structural studies of this compound?

Methodological Answer:

- Data Collection Optimization : Use synchrotron radiation for weakly diffracting crystals. For twinned crystals, apply the TWINABS tool in the SHELX suite to deconvolute overlapping reflections .

- Crystal Growth Adjustments : Screen crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane) to obtain larger, higher-quality crystals. Additive screening (e.g., glycerol) may reduce disorder .

- Validation Metrics : Ensure R-factor convergence (<5% discrepancy) and validate hydrogen-bonding networks using PLATON or Mercury .

Basic: What are the key reactivity patterns of this compound in common organic transformations?

Methodological Answer:

- Nucleophilic Addition : The acetyl group undergoes Grignard reactions (e.g., MeMgBr) to form tertiary alcohols. Quench with NH₄Cl to isolate products .

- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol (1-(1-Methyl-1H-indol-5-yl)ethanol), while LiAlH₄ may over-reduce the indole ring .

- Electrophilic Substitution : The indole 3-position is reactive toward bromination (NBS in DMF) or nitration (HNO₃/H₂SO₄) .

Advanced: How can computational chemistry aid in predicting the photophysical properties of this compound derivatives?

Methodological Answer:

- TD-DFT Calculations : Use Gaussian09 with the B3LYP functional to simulate UV-Vis spectra. Compare computed excitation wavelengths (e.g., ~300 nm for π→π* transitions) with experimental data .

- Solvent Effects : Include implicit solvent models (e.g., PCM for ethanol) to refine predictions of fluorescence quantum yields .

- Nonlinear Optical Properties : Calculate hyperpolarizability (β) values to assess potential applications in optoelectronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.